7-(4-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Description
7-(4-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C23H20F2N6O2S and its molecular weight is 482.51. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized and evaluated the antimicrobial activities of triazole and thiadiazine derivatives, compounds closely related to the queried structure. For example, Demirbaş et al. (2010) synthesized compounds for antimicrobial screening and found that, except for a few, most of the synthesized derivatives possess good or moderate activities against bacterial strains except for Candida tropicalis and Candida albicans (Demirbaş et al., 2010). This suggests potential for the investigated compound in antimicrobial applications, especially considering the structural similarities and the known activity of triazole and thiadiazine cores against various pathogens.
Anticancer Applications
The structural framework of the compound also aligns with those investigated for anticancer activities. Arandkar and Vedula (2018) demonstrated that certain triazolothiadiazine derivatives exhibit significant activity against renal cancer OU-31 cell line, highlighting the potential for related structures in anticancer research (Arandkar & Vedula, 2018). Given the structural similarity, it's plausible that the compound could have applications in the development of anticancer agents, particularly if its bioactive moieties target similar biological pathways.
Enzyme Inhibition
Compounds with triazole and thiadiazine cores are also explored for their enzyme inhibitory activities, which could indicate potential pharmaceutical applications for the compound of interest. For instance, the synthesis of piperazine-derived triazolo pyrazines as adenosine A2a receptor antagonists suggests a potential pathway for developing pharmaceutical agents that target specific receptor-mediated processes (Peng et al., 2005).
Properties
IUPAC Name |
7-(4-fluorophenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N6O2S/c24-16-1-5-18(6-2-16)28-9-11-29(12-10-28)20(32)15-34-23-27-26-21-22(33)30(13-14-31(21)23)19-7-3-17(25)4-8-19/h1-8,13-14H,9-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESFPSHYVSQYDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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